3-Acetoxy-3',4',5'-trifluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

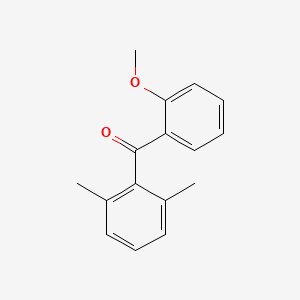

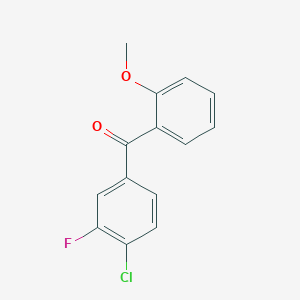

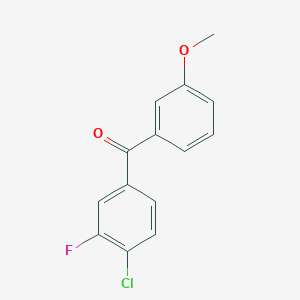

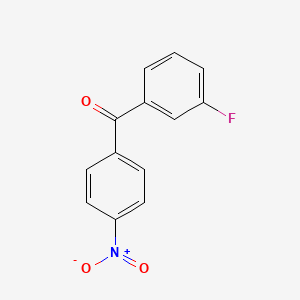

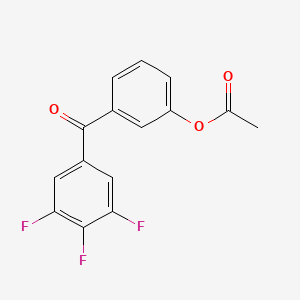

3-Acetoxy-3’,4’,5’-trifluorobenzophenone is a chemical compound with the molecular formula C15H9F3O3 . It has a molecular weight of 294.22 g/mol . The IUPAC name for this compound is 3-(3,4,5-trifluorobenzoyl)phenyl acetate .

Molecular Structure Analysis

The InChI code for 3-Acetoxy-3’,4’,5’-trifluorobenzophenone is 1S/C15H9F3O3/c1-8(19)21-11-4-2-3-9(5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3 . Its canonical SMILES structure is CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F .Physical And Chemical Properties Analysis

3-Acetoxy-3’,4’,5’-trifluorobenzophenone has a molecular weight of 294.22 g/mol . It has a computed XLogP3-AA value of 3.3 . It has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 294.05037863 g/mol . Its topological polar surface area is 43.4 Ų . It has a heavy atom count of 21 . Its complexity is 390 .Applications De Recherche Scientifique

Metabolism and Endocrine Activity

Benzophenone-3, closely related to 3-Acetoxy-3',4',5'-trifluorobenzophenone, is extensively studied for its metabolism by liver microsomes and its impact on endocrine activity. Rat and human liver microsomes metabolize Benzophenone-3, affecting its estrogenic and anti-androgenic activities. Metabolites like 3-hydroxylated BP-3 and 2,4,5-trihydroxybenzophenone show varied estrogenic activity, contributing to the understanding of the structural requirements for such activity (Watanabe et al., 2015).

Photochemical Synthesis and Transformation

The photochemical synthesis of benzophenone derivatives, including 2′-acetoxy-2-hydroxy-5-methoxybenzophenone, has been explored. These derivatives, through photo-Fries rearrangement, show significant potential in various chemical processes, highlighting the photochemical behavior and transformation capabilities of related compounds (Diaz-Mondejar & Miranda, 1982).

Photolysis in Anti-tumor Agents

4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a derivative, exhibits significant anti-tumor activity and undergoes photolysis, revealing insights into the behavior of such compounds in aqueous solutions and their potential as anti-tumor agents (Wang et al., 2009).

Application in Polymer Synthesis

Compounds like 3-acetoxybenzoic acid, structurally similar to 3-Acetoxy-3',4',5'-trifluorobenzophenone, are used in creating hyperbranched polyesters. These polymers exhibit varying degrees of branching and molecular weights, demonstrating the utility of benzophenone derivatives in advanced polymer synthesis (Kricheldorf et al., 1995).

Propriétés

IUPAC Name |

[3-(3,4,5-trifluorobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O3/c1-8(19)21-11-4-2-3-9(5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXNFAVDEKZUHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641683 |

Source

|

| Record name | 3-(3,4,5-Trifluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-3',4',5'-trifluorobenzophenone | |

CAS RN |

890099-23-7 |

Source

|

| Record name | 3-(3,4,5-Trifluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.